molecular formula C6H9N7 B13074801 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13074801
M. Wt: 179.18 g/mol
InChI Key: MPTPCGYLUDQIKP-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a bis-triazole derivative featuring a 1,2,4-triazol-3-amine core linked via a methylene group to a 1-methyl-1H-1,2,3-triazole moiety. This compound’s structure combines two distinct triazole rings, which are known for their versatility in coordination chemistry, pharmaceutical applications, and materials science. The 1,2,4-triazole ring provides an amine group at position 3, while the 1,2,3-triazole substituent introduces a methyl group at position 1, enhancing steric and electronic diversity.

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9N7/c1-12-2-5(9-11-12)3-13-4-8-6(7)10-13/h2,4H,3H2,1H3,(H2,7,10)

InChI Key

MPTPCGYLUDQIKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is efficiently synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition, known as “click chemistry.” This method provides high regioselectivity for 1,4-disubstituted triazoles under mild conditions with excellent yields (>75%) and purity.

  • Typical procedure: Reaction of an organic azide with a terminal alkyne in the presence of Cu(I) catalyst and a base (e.g., triethylamine) in solvents like acetonitrile or aqueous mixtures at room temperature.
  • Advantages: High regioselectivity, mild reaction conditions, tolerance to various functional groups.
  • Example: Synthesis of 1-methyl-1H-1,2,3-triazole derivatives by cycloaddition of methyl azide or azide-functionalized precursors with methyl-substituted alkynes.

Alternative Metal-Free and Modified Cycloadditions

Other methods include metal-free cycloadditions using α-chlorotosylhydrazones or N-tosylhydrazones as precursors to 1,2,3-triazoles under oxidative or base-catalyzed conditions, offering routes that avoid copper catalysts.

Preparation of the 1,2,4-Triazole-3-Amine Moiety

One-Pot and Stepwise Syntheses from Amidines and Hydrazine Derivatives

1,2,4-Triazole rings bearing amine substituents at the 3-position are typically synthesized via cyclization reactions involving amidines, hydrazine derivatives, or aminoguanidine hydrochloride with appropriate electrophiles such as succinic anhydride or Vilsmeier reagents.

  • One-pot method: Amidines react with hydrazine or aminoguanidine derivatives in solvents like DMF or DMSO under heating to form 1,2,4-triazole-3-amines.
  • Microwave-assisted synthesis: Microwave irradiation accelerates ring closure and improves yields, especially with nucleophilic aliphatic amines.
  • Electrochemical synthesis: Recent advances include electrochemical methods generating reactive intermediates to form 1,2,4-triazoles under mild, metal-free conditions.

Coupling Strategy: Linking the Two Triazole Rings via a Methylene Bridge

Methylene Linkage Formation

The key step is the formation of the methylene bridge between the 4-position of the 1-methyl-1,2,3-triazole and the nitrogen of the 1,2,4-triazol-3-amine.

  • Alkylation approach: The 1,2,4-triazol-3-amine can be alkylated with a chloromethyl or bromomethyl derivative of the 1-methyl-1,2,3-triazole under basic conditions (e.g., potassium carbonate in DMF).
  • Condensation reactions: Alternatively, formaldehyde or paraformaldehyde can be used as a methylene source in the presence of acidic or basic catalysts to link the two heterocycles.
  • Optimization: Reaction conditions such as temperature, solvent polarity, and base strength are optimized to maximize yield and minimize side reactions like polymerization or ring opening.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Yield Range (%) Notes
1. 1,2,3-Triazole synthesis CuAAC (Copper(I)-catalyzed cycloaddition) Organic azide + terminal alkyne, CuI, Et3N, MeCN, RT 75–90 High regioselectivity, mild conditions
2. 1,2,4-Triazole synthesis One-pot amidine/hydrazine cyclization Amidines + aminoguanidine, DMF/DMSO, microwave heating 70–85 Microwave improves reaction rate and yield
3. Methylene linkage formation Alkylation with halomethyl triazole Halomethyl-1,2,3-triazole + 1,2,4-triazol-3-amine, K2CO3, DMF, 60–80°C 60–80 Requires careful control to avoid side products

Research Findings and Optimization Insights

  • Microwave-assisted synthesis of 1,2,4-triazole-3-amines significantly reduces reaction time from hours to minutes and improves yields by enhancing cyclization efficiency.
  • The CuAAC reaction is robust and tolerant of aqueous conditions, enabling environmentally friendly synthesis routes.
  • Use of green solvents and continuous flow reactors is being explored to improve scalability and reduce environmental impact in industrial settings.
  • Structural characterization by NMR, HRMS, and single-crystal X-ray diffraction confirms the integrity of the triazole rings and the methylene linkage in the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines .

Scientific Research Applications

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s unique bis-triazole architecture distinguishes it from simpler mono-triazole derivatives. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features References
Target Compound C7H9N7 215.2 1,2,3-Triazolylmethyl, methyl Not reported Bis-triazole structure; potential for dual coordination or enhanced bioactivity N/A
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C9H9FN4 192.2 3-Fluorobenzyl Not reported Fluorinated aromatic substituent; likely improved lipophilicity
1-Methyl-1H-1,2,4-triazol-3-amine C3H5N4 99.1 Methyl 81–86 Simple triazole derivative; foundational for analog synthesis
N-Benzyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1j) C13H11N7O2 305.3 Benzyl, nitro, pyrimidine 129–131 (decomp.) Nitro group enhances electron-withdrawing effects; fused heterocyclic system
3-Phenyl-1H-1,2,4-triazol-5-amine C8H8N4 160.2 Phenyl Not reported Planar structure; tautomeric forms observed in crystallography

Key Observations:

  • Molecular Complexity : The target compound’s bis-triazole framework increases its molecular weight compared to simpler analogs like 1-methyl-1H-1,2,4-triazol-3-amine (99.1 g/mol). This complexity may enhance metal-binding capabilities or biological interactions .
  • Substituent Effects: Aromatic substituents (e.g., 3-fluorophenyl in or phenyl in ) improve lipophilicity, whereas electron-withdrawing groups (e.g., nitro in ) alter electronic properties.
  • Thermal Stability : Melting points vary widely; the nitro-containing derivative (1j) decomposes at 129–131°C, while the simpler 1-methyl analog melts at 81–86°C .

Coordination Chemistry and Ligand Behavior

Triazole derivatives are widely studied as ligands due to their nitrogen-rich environments. For example:

  • Tripodal Ligands : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (tbta) forms stable Ni(II) complexes, with coordination influenced by substituent bulk . The target compound’s bis-triazole structure could enable chelation at both triazole rings, though steric hindrance from the methyl group may limit coordination sites.
  • Click Chemistry : BTTAA (a tris-triazole ligand) facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The target compound’s amine group may serve as a secondary coordination site, enhancing catalytic efficiency in similar reactions.

Biological Activity

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:
C7H10N6C_7H_{10}N_6
This structure features a triazole ring that is known for its ability to interact with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of various triazole derivatives, including the compound . Triazoles are recognized for their effectiveness against a range of bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound has shown significant potency against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited MIC values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanisms of Action: The antibacterial mechanism often involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Specifically, binding interactions with key enzymes like gyrase have been noted .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa5

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

  • Study on Methicillin-resistant Staphylococcus aureus (MRSA):
    • A derivative exhibited an MIC of 0.25 µg/mL against MRSA, outperforming standard antibiotics like ciprofloxacin .
    • The study utilized docking simulations to demonstrate enhanced binding affinity to bacterial targets.
  • Evaluation Against Multidrug-resistant Strains:
    • Compounds were tested against MDR strains of E. coli, revealing MIC values significantly lower than traditional antibiotics, indicating potential as a treatment for resistant infections .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to form hydrogen bonds with target enzymes and disrupt essential biochemical pathways in bacteria. This interaction is crucial for its antibacterial efficacy.

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